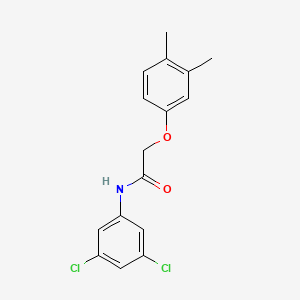
2-ethoxy-N-2-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-2-pyridinylbenzamide is an organic compound that belongs to the class of benzamides. It is commonly known as EPN and is widely used in scientific research. EPN is an important compound because of its unique properties, which make it an ideal candidate for various applications in the field of pharmacology.
Mechanism Of Action
EPN acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting this enzyme, EPN increases the levels of acetylcholine in the brain, which can improve nerve function.
Biochemical and Physiological Effects:
EPN has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, EPN has been shown to increase the activity of certain enzymes in the liver, which can improve liver function.
Advantages And Limitations For Lab Experiments
EPN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, EPN has a high level of selectivity for acetylcholinesterase, which makes it an ideal compound for studying the enzyme's activity. However, EPN also has some limitations. It is toxic to humans and animals, which can make it difficult to use in certain experiments. Additionally, EPN has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on EPN. One area of research is the development of new pesticides based on EPN. Additionally, researchers are investigating the use of EPN as a treatment for neurological disorders such as Alzheimer's disease. Finally, there is ongoing research into the toxicology of EPN, which can help to improve its safety for use in scientific research.
Synthesis Methods
The synthesis of EPN involves the reaction of 2-aminopyridine with ethyl chloroformate and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified through recrystallization to obtain pure EPN.
Scientific Research Applications
EPN is used in various scientific research applications, including pharmacology, toxicology, and environmental studies. It is used as a pesticide to control insects and pests in crops and gardens. Additionally, EPN is used as an acetylcholinesterase inhibitor, which makes it an important compound in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-ethoxy-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-12-8-4-3-7-11(12)14(17)16-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTONUSPULUXBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(pyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)

![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5861947.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5861954.png)
![3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B5861957.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5861993.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5862008.png)
![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)